molecular formula C9H6Cl2N2OS B11857540 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one

3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one

Cat. No.: B11857540
M. Wt: 261.13 g/mol
InChI Key: YMGTXFXMEDZKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyrazine and thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the pyrazine ring, using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced pyrazine derivatives.

Scientific Research Applications

3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1-methylpyrazin-2(1H)-one: Lacks the thiophene ring.

    1-Methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the chlorine atoms.

    3,5-Dichloro-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the methyl group.

Uniqueness

The presence of both chlorine atoms and the thiophene ring in 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions with biological targets.

Properties

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

3,5-dichloro-1-methyl-6-thiophen-2-ylpyrazin-2-one

InChI

InChI=1S/C9H6Cl2N2OS/c1-13-6(5-3-2-4-15-5)7(10)12-8(11)9(13)14/h2-4H,1H3

InChI Key

YMGTXFXMEDZKKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.